5-Bromo-2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione
Description
Properties
IUPAC Name |
6-bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO3/c13-8-1-2-9-7(5-8)3-4-12(9)6-10(14)16-11(12)15/h1-2,5H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJYRCCBSKKHMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)OC2=O)C3=C1C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione typically involves the reaction of an indene derivative with a brominating agent followed by cyclization with an oxolane derivative. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxy derivatives, and various substituted spiro compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of compounds similar to 5-Bromo-2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione exhibit significant anticancer properties. A study evaluated various 5-bromo derivatives for their antiproliferative effects against several human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated that some derivatives showed comparable efficacy to cisplatin while exhibiting lower toxicity on normal cells .
Table 1: Antiproliferative Activities of 5-Bromo Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 31.3 |
| Compound B | HeLa | 28.2 |
| Compound C | A-549 | 55.4 |
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. A study highlighted the synthesis of a related compound that demonstrated effective antimicrobial activity against various bacterial strains. This suggests that the spiro structure may contribute to its bioactivity, making it a candidate for further exploration in drug development .
Polymer Chemistry
This compound can serve as a building block in polymer synthesis. Its unique structure allows for the modification of polymer properties, enhancing thermal stability and mechanical strength. Research indicates that incorporating such compounds into polymer matrices can improve their performance in various applications, including coatings and adhesives .
Bioimaging and Biosensing
The compound's potential in bioimaging has been explored due to its fluorescent properties when modified appropriately. Studies have shown that derivatives can be used as fluorescent probes for biological imaging, allowing for the visualization of cellular processes in real time . This application is particularly relevant in cancer research where tracking tumor growth and response to treatment is crucial.
Case Study 1: Synthesis and Evaluation of Anticancer Compounds
A comprehensive study synthesized several 5-bromo derivatives and evaluated their anticancer activity using MTT assays across multiple cell lines. The results indicated that specific modifications to the spiro structure significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .
Case Study 2: Development of Antimicrobial Agents
Another study focused on synthesizing related compounds with the aim of developing new antimicrobial agents. The synthesized compounds were tested against common pathogens and showed promising results, indicating the potential for developing new treatments for infections resistant to existing antibiotics .
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dihydrospiro[indene-1,3’-oxolane]-2’,5’-dione involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzymatic activity or alteration of receptor signaling.
Comparison with Similar Compounds
Spirocyclic diones vary in heterocyclic ring composition, substituent positions, and biological activity. Below is a detailed comparison:
Structural Analogues
Key Observations :
- Substituent Position : Bromine at C5 (target compound) vs. C4 () alters electronic properties and steric hindrance, impacting reactivity .
- Dione Configuration : Diones at C2' and C5' (target) vs. C2' and C4' () affect ring strain and hydrogen-bonding capacity .
Physicochemical Properties
Biological Activity
5-Bromo-2,3-dihydrospiro[indene-1,3'-oxolane]-2',5'-dione is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHBrO
- Molecular Weight : 281.10 g/mol
- CAS Number : 1521827-61-1
The compound features a bromine atom and a distinctive oxolane ring fused to an indene moiety, contributing to its reactivity and biological interactions.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes due to the presence of carbonyl groups that can participate in enzyme-substrate interactions.
- Receptor Modulation : Its unique structure allows for potential binding to receptors involved in neurotransmission and other physiological processes.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of related compounds. For instance, compounds containing spirocyclic structures have been evaluated for their ability to induce apoptosis in cancer cell lines. The cytotoxic potential of this compound remains an area for further exploration.
Study 1: Synthesis and Bioactivity Evaluation
A study focused on synthesizing derivatives of spirocyclic compounds including this compound evaluated their bioactivity against vesicular acetylcholine transporters. The results indicated varying degrees of inhibition across different derivatives, suggesting that structural modifications could enhance biological activity .
Study 2: Toxicological Assessment
Toxicological evaluations classified the compound under acute toxicity categories for oral and dermal exposure (Category 3), indicating potential risks associated with handling . This highlights the importance of assessing safety profiles in future research endeavors.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione | Structure | Anticancer properties |
| 5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione | Structure | Antimicrobial activity |
The comparison indicates that while similar compounds exhibit promising biological activities, the specific effects of this compound require further investigation.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
